molecular formula C7H8N4 B13211583 N-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

N-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No.: B13211583
M. Wt: 148.17 g/mol
InChI Key: ORWPKQCJLKAVFT-UHFFFAOYSA-N
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Description

N-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine ( 2092338-27-5) is a high-value nitrogen-containing heterocyclic compound serving as a versatile building block in medicinal chemistry and pharmaceutical research . The compound features a [1,2,4]triazolo[4,3-a]pyridine core, a privileged scaffold recognized for its wide spectrum of biological activities . This scaffold is known to be a key structural component in various pharmacologically active agents, functioning as a suitable hydrogen bond acceptor, which is crucial for receptor-ligand interactions and docking processes . Researchers utilize this specific derivative and related triazolopyridine compounds in the design and synthesis of novel small molecules for investigating inflammatory diseases . The triazolopyridine core has been identified as a promising scaffold in drug discovery, with derivatives exhibiting potential as p38 inhibitors, c-Met inhibitors, protein tyrosine kinase modulators, and dipeptidyl peptidase IV inhibitors . Furthermore, the [1,2,4]triazolo[4,3-a]pyridine structure is a known bioisostere for purine, making it highly relevant in developing compounds that modulate various biological pathways . Its structural features also allow it to act as a bidentate or tridentate chelating ligand for metal ions, suggesting potential applications in developing coordination complexes or sensors . With a molecular formula of C 7 H 8 N 4 and a molecular weight of 148.17 g/mol , this chemical is supplied for research and development purposes. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

N-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

InChI

InChI=1S/C7H8N4/c1-8-6-2-3-7-10-9-5-11(7)4-6/h2-5,8H,1H3

InChI Key

ORWPKQCJLKAVFT-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN2C=NN=C2C=C1

Origin of Product

United States

Preparation Methods

Preparation Methods of N-Methyl-triazolo[4,3-a]pyridin-6-amine

General Synthetic Strategy

The synthesis of N-Methyl-triazolo[4,3-a]pyridin-6-amine typically involves:

  • Construction of thetriazolo[4,3-a]pyridine core via cyclization reactions.
  • Introduction of the N-methyl amine substituent through nucleophilic substitution or reductive amination.
  • Functional group transformations to achieve the desired substitution pattern at the 6-position.

Stepwise Preparation Approach

Synthesis of 2-Hydrazinopyridine Intermediate
  • Starting from 2-chloropyridine, reaction with hydrazine hydrate (99%) yields 2-hydrazinopyridine.
  • This intermediate is a key building block for the formation of the triazolo ring system.
Formation of Triazolo Ring via Cyclization
  • 2-Hydrazinopyridine is treated with chloroacetyl chloride to form a hydrazide intermediate.
  • Subsequent treatment with phosphoryl chloride (POCl3) induces cyclization, producing 3-chloromethyl-triazolo[4,3-a]pyridine.
  • This step efficiently constructs the fused triazolopyridine core.
Final Cyclization and Dehydration to N-Methyl-triazolo[4,3-a]pyridin-6-amine
  • A dehydration step involving hydrazine derivatives under controlled conditions leads to the formation of the final triazolopyridine compound with the N-methyl amine at the 6-position.
  • The compound can be isolated in stable salt or monohydrate forms, which are stable to air, moisture, and elevated temperatures.

Alternative Oxidative Cyclization Method

  • Oxidative cyclization using N-chlorosuccinimide (NCS) has been reported for synthesizingtriazolo[4,3-a]pyridines.
  • In this method, hydrazone precursors are dissolved in dry DMF, cooled, and treated with NCS.
  • The reaction is highly exothermic and requires careful temperature control.
  • After completion, the product is precipitated by addition of triethylamine and purified by filtration.
  • This method provides efficient access to triazolopyridine derivatives, potentially adaptable for N-methyl substituted variants.

Comparative Table of Key Preparation Steps

Step No. Reaction Description Reagents/Conditions Outcome/Product References
1 Conversion of 2-chloropyridine to 2-hydrazinopyridine Hydrazine hydrate (99%), reflux or room temperature 2-Hydrazinopyridine intermediate
2 Formation of hydrazide intermediate Chloroacetyl chloride, suitable solvent Hydrazide intermediate
3 Cyclization to 3-chloromethyl-triazolo[4,3-a]pyridine Phosphoryl chloride (POCl3), heating Chloromethyl triazolopyridine
4 Nucleophilic substitution with methyl amine Methyl amine, solvent (e.g., ethanol or DMF) Methyl-triazolo[4,3-a]pyridin-3-ylmethyl-amine
5 Protection/deprotection steps Boc anhydride, HCl in dioxane Hydrochloride salt of methyl amine derivative
6 Dehydration to form final N-Methyl-triazolo[4,3-a]pyridin-6-amine Phosphorus (V) dehydrating agent, base, controlled temp N-Methyl-triazolo[4,3-a]pyridin-6-amine
Alt. 7 Oxidative cyclization using N-chlorosuccinimide (NCS) NCS, dry DMF, ice bath, triethylamine triazolo[4,3-a]pyridine derivatives

Research Results and Observations

  • The alkylation and cyclization steps yield stable intermediates suitable for scale-up synthesis.
  • The nucleophilic substitution with methyl amine proceeds with good yields and allows for further functionalization.
  • Dehydration under phosphorus (V) agents is effective in forming the fused triazolopyridine ring system with high purity (often >95%).
  • The final compound is isolable as stable salts or hydrates, enhancing shelf-life and handling.
  • Oxidative cyclization using NCS offers an alternative, mild, and efficient route, though care must be taken due to exothermicity.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group or the nitrogen atom of the triazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Methyl amine, benzohydrazides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a nitrogen-containing heterocyclic compound featuring a triazole ring fused to a pyridine structure. It is characterized by a methyl group attached to the nitrogen atom of the triazole moiety and an amine functional group at the 6-position of the pyridine ring. The chemical formula for this compound is C7H8N4, and it has a molecular weight of approximately 148.17 g/mol. This compound is considered an interesting candidate for various chemical and biological applications due to its structural properties.

Studies on this compound have focused on its interactions with biological targets. The specific methylation at the nitrogen atom of the triazole ring, combined with the unique placement of the amine functional group on the pyridine ring, may influence its biological activity and interaction profiles compared to other analogs.

Related Triazolopyridine Derivatives and Their Properties

Compound NameStructural FeaturesUnique Properties
1-Methyl-[1,2,4]triazolo[4,3-a]pyridinMethyl group at position 1Potentially different receptor selectivity
5-Amino-[1,2,4]triazolo[4,3-a]pyridineAmino group at position 5Enhanced solubility and bioactivity
3-Methyl-[1,2,4]triazolo[4,3-a]pyridineMethyl group at position 3Altered pharmacokinetics
5-Nitro-[1,2,4]triazolo[4,3-a]pyridineNitro group at position 5Increased potency against certain cancer cell lines

Comparison with Similar Compounds

Substituent Variations on the Triazolo Ring

Modifications at position 3 of the triazolo ring significantly alter physicochemical properties and bioactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine C₇H₈N₄ 148.17 1082428-27-0 Methyl at triazolo-C3; enhanced lipophilicity vs. N-methyl analog
3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine C₆H₅BrN₄ 213.04 1263283-48-2 Bromo substitution enables cross-coupling reactions for diversification
3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine C₉H₁₀N₄ 174.20 BB35-2213 Cyclopropyl group improves metabolic stability

Modifications at the Amine Group

Alkylation or functionalization of the amine group impacts solubility and target interactions:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
N-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine C₈H₁₀N₄ 162.20 1082428-28-1 Ethyl group increases steric bulk; potential for enhanced receptor binding
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride C₆H₁₀N₄·HCl/2 141.13 (free base) 2140305-34-4 Saturated ring improves aqueous solubility; hydrochloride salt for stability

Biological Activity

N-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a nitrogen-containing heterocyclic compound notable for its unique structural features. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula C7H8N4C_7H_8N_4 and a molecular weight of approximately 164.17 g/mol. Its structure consists of a triazole ring fused to a pyridine ring with a methyl group attached to the nitrogen atom of the triazole moiety and an amine functional group at the 6-position of the pyridine ring. The following table summarizes key structural features:

Compound Name Structural Features Unique Properties
This compoundMethyl group at position 1 (triazole)Potential anti-inflammatory and modulatory effects on receptors
5-Amino-[1,2,4]triazolo[4,3-a]pyridineAmino group at position 5Enhanced solubility and bioactivity
5-Nitro-[1,2,4]triazolo[4,3-a]pyridineNitro group at position 5Increased potency against certain cancer cell lines

Research indicates that this compound interacts with various biological targets. One primary target is histone acetyltransferase PCAF (P300/CBP-associated factor), which plays a crucial role in gene regulation by acetylating histones and other proteins. Inhibition of PCAF leads to altered gene expression profiles affecting cellular processes such as proliferation and apoptosis .

Additionally, studies have shown that this compound can inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction. This inhibition is significant in immunotherapy for cancer treatment. For instance, a related compound in the same class exhibited an IC50 value of 92.3 nM against PD-L1 .

Anticancer Properties

This compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . The compound's ability to inhibit specific enzymes involved in cellular metabolism further contributes to its anticancer activity.

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties. These effects are hypothesized to arise from its interaction with receptors involved in inflammatory pathways .

Neurological Applications

There is growing interest in the potential neurological applications of this compound as a positive allosteric modulator for certain neurotransmitter receptors. This could pave the way for developing treatments for neurological disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Inhibition of PD-L1 Interaction : A study highlighted the potential of related compounds as inhibitors for PD-L1 interactions in cancer therapy .
  • Cytotoxicity Against Cancer Cell Lines : Research indicated that this compound could effectively reduce cell viability in various cancerous cell lines through apoptosis induction .
  • Structure-Activity Relationship Studies : Investigations into the structure-activity relationships (SAR) have shown that modifications at specific positions on the triazole or pyridine rings can significantly alter biological activity and potency .

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